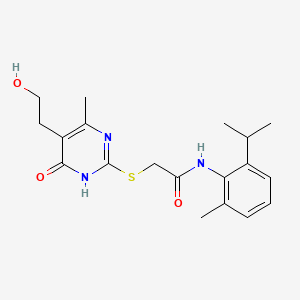![molecular formula C20H18ClN5O2 B5990123 9-(3-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5990123.png)
9-(3-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Introduction of the triazole ring: This step involves the reaction of the pyrido[4,3-d]pyrimidine intermediate with azide compounds under suitable conditions to form the triazole ring.
Functionalization with the 3-chlorophenyl and tetrahydrofuran-2-ylmethyl groups: These groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(3-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of kinase enzymes, particularly CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the active site of the kinase enzyme, where the compound forms hydrogen bonds and hydrophobic interactions, thereby blocking the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated as kinase inhibitors.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have similar biological activities and are used in similar applications.
Uniqueness
9-(3-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which enhances its solubility and bioavailability. Additionally, the 3-chlorophenyl group contributes to its potency as a kinase inhibitor, making it a promising candidate for further development in cancer therapy .
Propiedades
IUPAC Name |
8-(3-chlorophenyl)-5-methyl-11-(oxolan-2-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-22-20-23-16-7-8-25(11-15-6-3-9-28-15)19(27)17(16)18(26(20)24-12)13-4-2-5-14(21)10-13/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXQWJQSBJNOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CC4CCCO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5990065.png)
![1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5990077.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5990085.png)

![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5990105.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5990125.png)
![2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol](/img/structure/B5990131.png)
![1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B5990139.png)
![methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate](/img/structure/B5990141.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B5990142.png)
![7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5990152.png)
